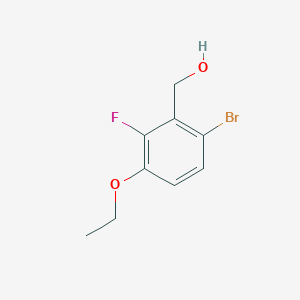

(6-Bromo-3-ethoxy-2-fluorophenyl)methanol

Description

(6-Bromo-3-ethoxy-2-fluorophenyl)methanol is a halogenated aromatic alcohol with a molecular formula of C₉H₁₀BrFO₂ and a calculated molecular weight of 265.08 g/mol. The compound features a benzene ring substituted with bromine (position 6), ethoxy (position 3), fluorine (position 2), and a hydroxymethyl group (position 1). Its structural complexity arises from the interplay of electron-withdrawing halogens (Br, F) and the electron-donating ethoxy group, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

(6-bromo-3-ethoxy-2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTPYZBXKSIWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (6-Bromo-3-ethoxy-2-fluorophenyl)methanol typically involves the bromination, ethoxylation, and fluorination of a phenylmethanol precursor. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions. Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield .

Chemical Reactions Analysis

(6-Bromo-3-ethoxy-2-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

Reduction: The bromine or fluorine substituents can be reduced under specific conditions.

Substitution: The bromine, ethoxy, or fluorine groups can be substituted with other functional groups using appropriate reagents and catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Bromo-3-ethoxy-2-fluorophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (6-Bromo-3-ethoxy-2-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ethoxy group in the target compound enhances steric bulk and electron-donating capacity compared to analogues with smaller substituents (e.g., -F, -CH₃).

- Functional Group Impact: Replacement of the methanol group with a ketone (as in ) reduces hydrogen-bonding capacity and acidity (pKa ~16–18 for alcohols vs. ~19–21 for ketones).

Physicochemical Properties

Comparative properties inferred from structural analogues:

Notes:

- The ethoxy group in the target compound increases hydrophobicity (higher LogP) compared to analogues with -F or -CH₃.

- Bromine at position 6 facilitates nucleophilic substitution reactions, as seen in similar compounds.

Research Findings and Implications

Synthetic Routes : Analogues like those in are synthesized via nucleophilic substitution or Friedel-Crafts reactions, suggesting feasible routes for the target compound using ethoxide as a nucleophile.

Biological Relevance: Methanol-containing bromo-fluoro derivatives are intermediates in drug development (e.g., kinase inhibitors). The ethoxy group may enhance blood-brain barrier penetration compared to polar -OH analogues.

Biological Activity

(6-Bromo-3-ethoxy-2-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the presence of bromine and fluorine substituents, suggest that it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies.

The compound has the following chemical structure:

- Chemical Formula : CHBrF

- Molecular Weight : 249.11 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) enhances the compound's ability to engage in hydrogen bonding and pi-stacking interactions, which are critical for binding to protein targets.

Target Interactions

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cancer progression, such as thymidylate synthase and various kinases.

- Antioxidant Activity : The fluorine substituent may enhance the compound's antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of fluorinated phenols can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers.

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| 6-Bromo-3-ethoxy-2-fluorophenyl)methanol | MCF-7 (Breast) | TBD |

| Similar Fluoroaryl Compounds | PC-3 (Prostate) | 0.67 |

| Similar Fluoroaryl Compounds | HCT116 (Colon) | 0.80 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that halogenated phenols can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Anticancer Activity :

In a comparative study involving several fluoroaryl derivatives, it was found that compounds with similar structural motifs displayed significant inhibition of cancer cell growth. The study highlighted the importance of halogen substitution in enhancing biological activity. -

Antioxidant and Antimutagenic Effects :

Another study evaluated the antimutagenic properties of fluoroaryl derivatives, demonstrating that these compounds could reduce mutagenicity induced by known carcinogens like benzo[a]pyrene. This suggests a potential role for this compound in cancer prevention strategies.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that:

- Absorption : The ethoxy group may enhance lipophilicity, facilitating better absorption.

- Metabolism : The compound may undergo metabolic transformations via cytochrome P450 enzymes, which is common for halogenated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.